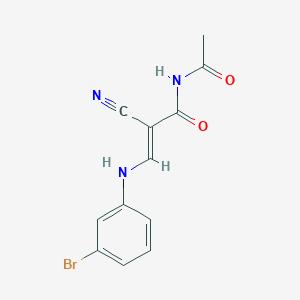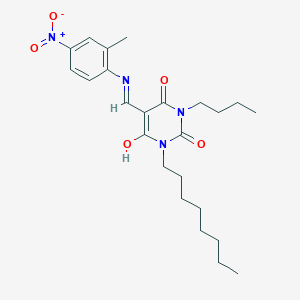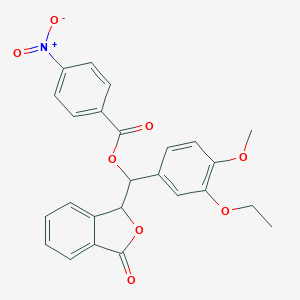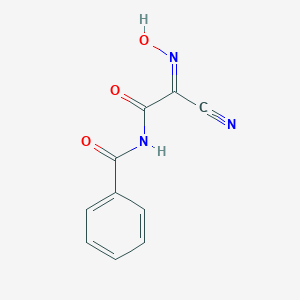![molecular formula C15H16N2O3S B429254 1,3-diethyl-5-[3-(2-furyl)-2-propenylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione CAS No. 1164505-36-5](/img/structure/B429254.png)
1,3-diethyl-5-[3-(2-furyl)-2-propenylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-diethyl-5-[3-(2-furyl)-2-propenylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a heterocyclic compound that belongs to the class of thiobarbiturates This compound is characterized by its unique structure, which includes a furan ring and a thiobarbituric acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diethyl-5-[3-(2-furyl)-2-propenylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione typically involves the Knoevenagel condensation reaction. This reaction is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. The general procedure involves the reaction of 1,3-diethyl-2-thiobarbituric acid with furan-2-carbaldehyde in the presence of a base such as piperidine in ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Knoevenagel condensation is a scalable and efficient method that can be adapted for large-scale synthesis. The reaction conditions, such as temperature and solvent, can be optimized to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-diethyl-5-[3-(2-furyl)-2-propenylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or a thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiocarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
1,3-diethyl-5-[3-(2-furyl)-2-propenylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1,3-diethyl-5-[3-(2-furyl)-2-propenylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-Diethyl-2-thiobarbituric acid: Shares the thiobarbituric acid moiety but lacks the furan ring.
5-(2-Methoxybenzylidene)-2-thioxodihydropyrimidine-4,6-dione: Similar structure but with a methoxybenzylidene group instead of the furan-2-yl-allylidene group.
Uniqueness
1,3-diethyl-5-[3-(2-furyl)-2-propenylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is unique due to the presence of both the furan ring and the thiobarbituric acid moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
CAS No. |
1164505-36-5 |
|---|---|
Molecular Formula |
C15H16N2O3S |
Molecular Weight |
304.4g/mol |
IUPAC Name |
1,3-diethyl-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C15H16N2O3S/c1-3-16-13(18)12(14(19)17(4-2)15(16)21)9-5-7-11-8-6-10-20-11/h5-10H,3-4H2,1-2H3/b7-5+ |
InChI Key |
ZNPAAXBUUDAILM-FNORWQNLSA-N |
SMILES |
CCN1C(=O)C(=CC=CC2=CC=CO2)C(=O)N(C1=S)CC |
Isomeric SMILES |
CCN1C(=O)C(=C/C=C/C2=CC=CO2)C(=O)N(C1=S)CC |
Canonical SMILES |
CCN1C(=O)C(=CC=CC2=CC=CO2)C(=O)N(C1=S)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-{[(1-methyl-3-(2-methyl-2-propenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B429171.png)

![2-(4-chlorophenyl)-4-{1-[(4-pyridinylmethyl)amino]ethylidene}-1,3-oxazol-5(4H)-one](/img/structure/B429175.png)
![1,4-Dihydroxy-2-[hydroxy(6-hydroxy-2,2,6-trimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl]anthra-9,10-quinone](/img/structure/B429176.png)

![benzyl (1-{2-[(2-hydroxyethyl)amino]ethyl}-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonylcarbamate](/img/structure/B429189.png)
![5-[(5-chloro-2-methylanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B429190.png)
![5-[(2,5-dichloroanilino)methylene]-1,3-diethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B429191.png)
methyl]amino}benzoic acid](/img/structure/B429192.png)
![5-[(2-benzoyl-4-chloroanilino)methylene]-1-isopropyl-3-(2-phenylethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B429193.png)
![4-{1-[(4-chlorobenzyl)amino]ethylidene}-2-(2-furyl)-1,3-oxazol-5(4H)-one](/img/structure/B429194.png)

![4-{[(1-butyl-3-octyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B429201.png)

